2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine
Description
2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine is a pyrazine derivative characterized by a methyl group at position 2 and a (oxolan-2-yl)methoxy substituent at position 4. The oxolane (tetrahydrofuran) ring in the methoxy group introduces steric bulk and electronic effects, distinguishing it from simpler pyrazine analogues. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms, widely studied for their roles in flavor chemistry, semiochemical signaling, and medicinal chemistry.
Properties
IUPAC Name |
2-methyl-6-(oxolan-2-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-5-11-6-10(12-8)14-7-9-3-2-4-13-9/h5-6,9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDLCXAQEKJHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine is a compound belonging to the pyrazine family, characterized by its unique structure that includes a pyrazine ring substituted with an oxolan-2-yl methoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, case studies, and potential applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure imparts distinct chemical properties that may contribute to its biological activities. The presence of the oxolan ring enhances its solubility and potential interaction with biological targets.
Research indicates that 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine interacts with specific molecular targets, potentially modulating enzyme activity. Preliminary studies suggest that the compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact pathways and molecular targets remain subjects of ongoing investigation, but initial findings point towards interactions with enzymes critical for pathogen survival.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine. It has been reported to exhibit activity against various microbial strains, including bacteria and fungi. The mechanism likely involves the inhibition of key enzymes necessary for microbial growth.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Candida albicans | 30 µg/mL |
These findings highlight its potential as a lead compound in developing new antimicrobial agents.
Anticancer Potential
In addition to antimicrobial activity, there is emerging evidence suggesting that 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine may possess anticancer properties. Case studies have indicated its effectiveness against certain cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF7 (Breast Cancer) | 12 µM |
| A549 (Lung Cancer) | 20 µM |
The compound's ability to induce apoptosis in cancer cells is under investigation, with preliminary data suggesting modulation of apoptotic pathways as a potential mechanism.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazine derivatives, including 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine. The results demonstrated significant inhibition of bacterial growth compared to control groups. This study utilized both in vitro and in vivo models to assess efficacy and safety profiles.
Anticancer Research
Another study focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine led to a significant reduction in cell viability across multiple cancer types. Further analysis revealed alterations in cell cycle progression and increased markers of apoptosis.
Comparison with Similar Compounds
Methoxy vs. Methylthio Groups
- 2-Methyl-6-(methylthio)pyrazine (C₆H₈N₂S): Replacing the oxolane methoxy group with a methylthio group reduces polarity and increases hydrophobicity. This compound is associated with sulfurous odors and has been identified in biological systems but lacks the stereochemical complexity of the oxolane moiety .
- Impact on Bioactivity : Methoxy groups in pyrazines (e.g., BIO2007819) enhance autoubiquitination activity (EC₅₀ = 0.12 µM) compared to analogues lacking this group, suggesting that electron-donating substituents improve interaction with biological targets .
Alkyl and Alkenyl Substituents
- 2-Methyl-6-(1-propenyl)pyrazine : Found in maned wolf urine and roasted coffee, this compound contributes to pungent odors and flavor profiles. The alkenyl group increases volatility, making it a key semiochemical and flavor agent .
- 2-Ethyl-6-methylpyrazine : Common in Maillard reaction products, its shorter alkyl chain results in lower molecular weight (122.17 g/mol) and higher volatility compared to the oxolane-containing compound .
Role in Flavor and Odor Chemistry
Pyrazines with methoxy or alkyl groups are critical flavor contributors:
Bioactivity and Structure-Activity Relationships (SAR)
- Aminopyrazine Inhibitors: Removal of methoxy groups from pyrazine-based inhibitors (e.g., compound 3 vs. 2) reduces potency by 4–5-fold, highlighting the importance of oxygen-containing substituents .
- Photophysical Properties : Methoxy-substituted pyrazines (e.g., MCLA) exhibit strong solvatochromism due to intramolecular charge transfer (ICT), a property leveraged in chemiluminescence applications. The oxolane group could modulate ICT efficiency .
Crystallography and Molecular Interactions
Methoxy groups influence supramolecular packing via CH···O and π-stacking interactions. For example, 2-methoxy-6-methylpyrazine forms distinct hydrogen-bonding networks compared to non-methoxy analogues, which may affect solubility and crystallinity .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine | 208.23 | 0.98 | 0 | 4 |
| 2-Methyl-6-(methylthio)pyrazine | 140.20 | 1.56 | 0 | 2 |
| 2-Methoxy-6-methylpyrazine | 124.14 | 0.72 | 0 | 3 |
| 2-Methyl-6-(1-propenyl)pyrazine | 148.20 | 2.01 | 0 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
